molecular formula C10H12O3S B8779259 3-((3-Methoxyphenyl)thio)propanoic acid

3-((3-Methoxyphenyl)thio)propanoic acid

Cat. No.: B8779259
M. Wt: 212.27 g/mol
InChI Key: SIQQKUCPVWPAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Modern Organic and Medicinal Chemistry

The arylpropanoic acid framework is a cornerstone in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. researchgate.net These molecules have established the therapeutic potential of the arylpropanoic acid motif. researchgate.netorientjchem.org The introduction of a thioether linkage, creating arylthiopropanoic acids, opens new avenues for structural modification and the potential to modulate biological activity. Thioethers are a crucial functional group in numerous pharmaceutical agents, valued for their contribution to molecular architecture and their metabolic properties. chemeurope.com The development of novel and efficient synthetic methods for creating C–S bonds to produce thioethers remains an active area of research, highlighting their importance in contemporary organic synthesis. nih.gov Therefore, scaffolds like 3-((3-Methoxyphenyl)thio)propanoic acid, which combine the arylpropanoic acid feature with a thioether bridge, represent a convergence of validated pharmacophores with versatile synthetic handles, making them significant targets for investigation.

Structural Features and Chemical Classification within Thioether and Carboxylic Acid Compounds

This compound is a bifunctional organic molecule. Its chemical structure is characterized by three primary components: a propanoic acid backbone, a thioether (sulfide) linkage, and a 3-methoxyphenyl (B12655295) group.

Carboxylic Acid Group (-COOH): This functional group defines the molecule as a carboxylic acid, imparting acidic properties. Carboxylic acids are prevalent in drug design due to their ability to engage in hydrogen bonding and ionic interactions with biological targets. drughunter.com

Thioether Linkage (-S-): The sulfur atom connected to two carbon atoms—one on the propanoic chain and one on the aryl ring—classifies the compound as a thioether. chemeurope.com Unlike their oxygen-containing ether analogs, thioethers are susceptible to oxidation, which can form sulfoxides and sulfones, a property that can be relevant in both synthesis and metabolism. chemeurope.com

Aryl Group (3-Methoxyphenyl): The presence of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the meta position makes it an aryl derivative. The methoxy group can influence the molecule's electronic properties and solubility.

This combination of functional groups places this compound within the class of sulfur-containing aromatic carboxylic acids.

Overview of Research Trajectories and Potential Applications of Arylthiopropanoic Acids

Research into arylthiopropanoic acids and related structures is multifaceted, exploring their synthesis and potential as biologically active agents. Synthetic chemistry efforts have focused on developing efficient methods for their preparation, such as the copper-mediated reaction between aryl iodides and 3-mercaptopropionic acid. researchgate.net This research provides access to a library of substituted arylthiopropanoic acids for further investigation. researchgate.net

The potential applications are diverse, building upon the known activities of arylpropanoic acids, which include anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. researchgate.netorientjchem.org Scientists are exploring how the thioether linkage and various aryl substitutions impact these activities. For instance, studies on related 3-(arylthio)acrylic acids have noted their potential as insecticides and prodrugs. researchgate.net Furthermore, other complex thiopropanoic acid derivatives are being investigated as potent inhibitors of specific biological pathways, such as transcription factors involved in fibrosis. The exploration of these compounds as antirheumatic agents also highlights the therapeutic potential of this structural class. nih.gov

Interactive Table: Synthesis of Various 3-(Arylthio)propanoic Acids

The following table details the synthesis of several 3-(arylthio)propanoic acid derivatives, showcasing the yields achieved through a specific synthetic methodology. researchgate.net

Aryl GroupProductYield (%)
Phenyl3-(Phenylthio)propanoic acid78
4-Tolyl3-((4-Tolyl)thio)propanoic acid84
4-Methoxyphenyl3-((4-Methoxyphenyl)thio)propanoic acid69
4-Chlorophenyl3-((4-Chlorophenyl)thio)propanoic acid75
3-(Trifluoromethyl)phenyl3-((3-(Trifluoromethyl)phenyl)thio)propanoic acid59
1-Naphthyl3-(Naphthalen-1-ylthio)propanoic acid92

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H12O3S/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

SIQQKUCPVWPAFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 3 Methoxyphenyl Thio Propanoic Acid and Analogues

Direct Synthetic Routes to 3-((3-Methoxyphenyl)thio)propanoic Acid

Direct synthesis of this compound typically involves the formation of a carbon-sulfur bond between a 3-methoxyphenylthio moiety and a three-carbon propanoic acid backbone. Two primary strategies have proven effective: copper-mediated coupling reactions and the nucleophilic addition of 3-mercaptopropionic acid to an activated aromatic system.

Copper-Mediated Carbon-Sulfur Bond Formation from Thiophenols and Acrylic Acid Derivatives

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C–S bonds. One approach involves the reaction of an aryl boronic acid with an alkyl thiol. organic-chemistry.org This method, mediated by copper(II) acetate (B1210297) and pyridine (B92270), allows for the coupling of various substituted aryl boronic acids with alkanethiols to produce aryl alkyl sulfides in good yields. organic-chemistry.org While this specific reaction uses an alkanethiol, the principle can be adapted for the synthesis of 3-((aryl)thio)propanoic acids. The reaction is noted for its tolerance of a wide range of functional groups and proceeds under milder conditions than some alternative methods, avoiding strong bases that could cause epimerization in chiral molecules. organic-chemistry.org

Another copper-mediated strategy involves a three-component reaction using aryldiazonium salts, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides. organic-chemistry.org This method avoids the use of odorous thiols and demonstrates broad functional group tolerance, proceeding via a radical pathway. organic-chemistry.org

Table 1: Examples of Copper-Mediated C-S Coupling Conditions

Copper Source Ligand/Base Substrates Product Type Reference
Copper(II) acetate Pyridine Aryl boronic acids, Alkanethiols Aryl alkyl sulfides organic-chemistry.org
Cu₂O N/A Aryldiazonium salts, DABSO, Alkyl bromides Aryl alkyl thioethers organic-chemistry.org
Cu₂O Pyridine Aryl iodides, 3-Mercaptopropionic acid 3-(Arylthio)propionic acids researchgate.net

Strategies Involving 3-Mercaptopropionic Acid and Activated Aromatic Systems

A highly effective and direct route to 3-(arylthio)propanoic acids involves the reaction of 3-mercaptopropionic acid (3-MPA) with activated aryl halides. researchgate.net Specifically, the copper(I) oxide-mediated reaction between nonactivated aryl iodides and 3-MPA in refluxing pyridine yields the desired 3-(arylthio)propanoic acids in good to excellent yields. researchgate.net This method is robust and has been successfully applied to a variety of aryl iodides with different substituents. researchgate.net

3-Mercaptopropionic acid is a bifunctional molecule featuring both a thiol and a carboxylic acid group. wikipedia.org Its thiol group can act as a nucleophile, readily adding to electron-deficient double bonds in a Michael addition reaction or participating in substitution reactions. researchgate.netatamankimya.com The reaction with aryl iodides proceeds via a copper-catalyzed C–S coupling mechanism, providing a straightforward pathway to the target compounds. researchgate.net

Table 2: Yields of 3-(Arylthio)propionic Acids via Copper-Mediated Reaction of Aryl Iodides and 3-MPA

Aryl Iodide Substituent (R) Product Yield (%)
H 3-(Phenylthio)propanoic acid 91
4-CH₃ 3-((4-Methylphenyl)thio)propanoic acid 93
4-OCH₃ 3-((4-Methoxyphenyl)thio)propanoic acid 95
4-Cl 3-((4-Chlorophenyl)thio)propanoic acid 88

Data sourced from a study on the synthesis of 3-(arylthio)propionic acids. researchgate.net

Advanced Synthetic Approaches to Structurally Related Thiopropanoic Acid Derivatives

Beyond the direct synthesis of this compound, significant research has focused on developing advanced methodologies for structurally related analogues. These approaches often aim to introduce chirality, incorporate complex heterocyclic systems, or achieve high stereoselectivity, employing modern techniques such as electrosynthesis, biocatalysis, and specialized catalytic systems.

Electrosynthesis and Biocatalysis for Chiral α-Fluorinated Sulfur-Based Carboxylic Acids

A novel and sustainable approach combines electrosynthesis with biocatalysis in a single vessel to produce chiral sulfur-based organofluorine compounds. acs.orgnih.govacs.org This method has been used to synthesize various 2-fluoro-3-mercaptopropionic acids from thiophenols and fluorine-containing α,β-unsaturated alkenes in water. acs.orgacs.org The process involves an initial electrochemical sulfa-Michael addition followed by a lipase-catalyzed ester hydrolysis to achieve enantioselectivity. acs.org This integrated system highlights the compatibility of enzymatic processes with electrosynthesis, offering an environmentally friendly route to valuable chiral building blocks. acs.orgnih.gov The scalability of this protocol has been demonstrated through gram-scale reactions. acs.org

Regiospecific Synthesis of Heterocycle-Incorporated Thiopropanoic Acid Moieties

Thiopropanoic acid moieties can be incorporated into heterocyclic structures with high regioselectivity. For example, 3-mercaptopropionic acid can act as a sulfur nucleophile in the synthesis of complex heterocycles like substituted hexahydro researchgate.netacs.orgthiazepino[2,3-h]quinoline-9-carboxylic acid. nih.gov In this synthesis, the thiol group of 3-mercaptopropionic acid displaces a chlorine atom on a highly substituted quinoline (B57606) ring. nih.gov This nucleophilic aromatic substitution is facilitated by electron-withdrawing groups on the quinoline core, ensuring a specific reaction at the desired position. nih.gov Subsequent reduction and lactamization steps complete the formation of the fused heterocyclic system. nih.gov This strategy demonstrates the utility of thiopropanoic acids in building complex molecular architectures.

The synthesis of various heterocyclic compounds, such as thiazolidin-4-ones, can also be achieved using thiophenol derivatives as starting materials, which are then reacted with reagents like mercaptoacetic acid to form the heterocyclic ring. ekb.eg

Stereoselective Syntheses of Thio-Propionic Acid Esters

Achieving stereocontrol in the synthesis of thio-propionic acid esters is crucial for their application in pharmaceuticals and other bioactive compounds. Biocatalysis offers a powerful platform for such stereoselective transformations. Ene-reductases (ENEs) can be used for the enantioselective reduction of carbon-carbon double bonds in precursors, leading to chiral thioethers with high enantiomeric excess. nih.gov

Another strategy for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution. mdpi.com For instance, hydrolases and lipases can selectively hydrolyze one enantiomer of a racemic ester mixture, leaving the unreacted ester and the hydrolyzed acid in high enantiomeric purity. mdpi.com This method allows for the separation and isolation of both (R)- and (S)-enantiomers of carboxylic acids and their esters. mdpi.com

Chemical Reactivity and Transformation Studies of the Thiopropanoic Acid Scaffold

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, serving as a precursor for numerous other functionalities. Its reactivity is central to the derivatization of the 3-((3-methoxyphenyl)thio)propanoic acid scaffold.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed. organic-chemistry.org

Amidation: The formation of amides from the carboxylic acid moiety requires reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is typically difficult and requires high temperatures. Therefore, the carboxylic acid is usually activated first. This can be achieved by converting it to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents. Modern methods also utilize catalysts, such as titanium(IV) chloride (TiCl₄), to facilitate direct amidation under milder conditions. nih.gov

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReactantReagents and ConditionsProduct
Fischer EsterificationMethanolH₂SO₄ (catalyst), heat (reflux)Methyl 3-((3-methoxyphenyl)thio)propanoate
AmidationAniline1. SOCl₂ (Thionyl chloride) 2. Aniline, Pyridine (B92270)N-phenyl-3-((3-methoxyphenyl)thio)propanamide
Direct AmidationBenzylamineTiCl₄, Pyridine, 85°CN-benzyl-3-((3-methoxyphenyl)thio)propanamide

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group can be converted into other functional groups, most notably through reduction. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), can also effectively reduce carboxylic acids. commonorganicchemistry.com A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups like esters or nitro groups, which are less reactive towards it. ntu.edu.sg

Table 2: Reduction of the Carboxylic Acid Moiety
ReagentSolventConditionsProduct
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)1. Anhydrous THF, 0°C to room temp. 2. Aqueous workup (e.g., H₂O, H₂SO₄)3-((3-Methoxyphenyl)thio)propan-1-ol
Borane tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)Anhydrous THF, room temp., followed by workup3-((3-Methoxyphenyl)thio)propan-1-ol

Transformations of the Thioether Linkage

The thioether bond is a key structural feature, and its reactivity, including potential cleavage and oxidation, offers further avenues for molecular diversification.

Retro-Michael Reactions and Thioether Cleavage Mechanisms

The this compound scaffold is formed via a thia-Michael addition of 3-methoxythiophenol to an acrylic acid derivative. This reaction is reversible under certain conditions, a process known as a retro-Michael reaction. researchgate.net The cleavage of the C-S bond can be promoted by heat or, more commonly, by a basic environment. mdpi.com The presence of a base facilitates the deprotonation of the carbon alpha to the carbonyl group, which can initiate the elimination of the thiolate, reforming the acrylate (B77674) and the 3-methoxythiophenol anion. The kinetics of this retro-Michael reaction can be influenced by factors such as pH and the nature of the substituents. nih.govudel.edu

Other methods for cleaving aryl thioether C(sp³)–S bonds have been developed, including metal-free approaches using reagents like N-chlorosuccinimide (NCS) or palladium-catalyzed exchange reactions, though these are often specific to activated systems like arylmethyl or aryl benzyl (B1604629) thioethers. mdpi.comchemrxiv.org

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thioether linkage is susceptible to oxidation. The oxidation can be controlled to yield two different products: the sulfoxide (B87167) upon addition of one oxygen atom, and the sulfone upon addition of a second. This stepwise oxidation allows for the fine-tuning of the electronic and physical properties of the molecule.

A variety of oxidizing agents can be used. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. researchgate.net By carefully controlling the stoichiometry (using approximately one equivalent of H₂O₂), the reaction can often be stopped at the sulfoxide stage. acsgcipr.org Using an excess of the oxidizing agent or more forceful conditions typically leads to the formation of the sulfone. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) can also be employed for these transformations.

Table 3: Oxidation of the Thioether Linkage
Target ProductReagentStoichiometryConditionsFinal Product Name
SulfoxideHydrogen Peroxide (H₂O₂)~1 equivalentAcetic acid, room temp.3-((3-Methoxyphenyl)sulfinyl)propanoic acid
SulfoneHydrogen Peroxide (H₂O₂)>2 equivalentsAcetic acid, heat3-((3-Methoxyphenyl)sulfonyl)propanoic acid
Sulfonem-CPBA>2 equivalentsDichloromethane (DCM), room temp.3-((3-Methoxyphenyl)sulfonyl)propanoic acid

Aromatic Ring Functionalization and Derivatization

The 3-methoxyphenyl (B12655295) ring is an activated aromatic system that can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these substitutions is primarily governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the -(thio)propanoic acid side chain.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org The 3-(thio)propanoic acid group, being attached at the meta position relative to the methoxy group, has a weaker electronic influence. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the powerful methoxy director. These positions are C2, C4, and C6.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile, which will substitute a hydrogen atom on the ring. researchgate.net

Halogenation : Bromination can be achieved using bromine (Br₂) in a solvent like acetic acid. The methoxy group is activating enough that a Lewis acid catalyst is often not required. brainly.inquora.com

Given the directing influence of the methoxy group, substitution is expected to occur at the C2, C4, and C6 positions. Steric hindrance from the adjacent side chain at C3 may slightly disfavor substitution at the C2 and C4 positions compared to the C6 position.

Table 4: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-((2-Nitro-5-methoxyphenyl)thio)propanoic acid 3-((4-Nitro-5-methoxyphenyl)thio)propanoic acid 3-((6-Nitro-3-methoxyphenyl)thio)propanoic acid
BrominationBr₂, Acetic Acid3-((2-Bromo-5-methoxyphenyl)thio)propanoic acid 3-((4-Bromo-5-methoxyphenyl)thio)propanoic acid 3-((6-Bromo-3-methoxyphenyl)thio)propanoic acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound possesses two substituents: a methoxy group (-OCH3) and a thioether linkage attached to a propanoic acid chain (-S-CH2CH2COOH). Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The methoxy group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. msu.edusarthaks.com This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. msu.edu Conversely, the thioether group is also an ortho, para-director, but its influence on the reaction rate is more complex. While the sulfur atom can donate a lone pair of electrons via resonance, its larger size and the electronegativity of the attached propanoic acid chain can modulate its activating or deactivating effect.

Given the meta relationship of the two substituents on the benzene ring, their directing effects are additive. The positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The positions ortho and para to the thioether group are positions 2, 4, and 6 as well. Therefore, electrophilic attack is strongly favored at the 2, 4, and 6 positions, with the potential for a mixture of products. Steric hindrance from the thioether side chain might influence the ratio of ortho to para substitution.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-((4-Methoxy-2-nitrophenyl)thio)propanoic acid and 3-((2-Methoxy-4-nitrophenyl)thio)propanoic acid and 3-((2-Methoxy-6-nitrophenyl)thio)propanoic acid
BrominationBr₂, FeBr₃3-((2-Bromo-5-methoxyphenyl)thio)propanoic acid and 3-((4-Bromo-3-methoxyphenyl)thio)propanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-((4-Acetyl-3-methoxyphenyl)thio)propanoic acid and 3-((2-Acetyl-5-methoxyphenyl)thio)propanoic acid

Note: The product distribution is a prediction based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this specific compound in the reviewed literature.

Modifications of the Methoxy Substituent

The methoxy group is a key functional handle that can be targeted for modification, primarily through demethylation to yield the corresponding phenol. This transformation is significant as it can alter the biological and chemical properties of the molecule.

One common method for the demethylation of aryl methyl ethers is treatment with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). vaia.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction.

Alternatively, nucleophilic reagents can be employed for demethylation. Thiolates, for instance, are effective reagents for the cleavage of aryl methyl ethers. researchgate.net The use of 3-mercaptopropionic acid itself as a demethylating agent for aromatic methyl ethers in the presence of a base has been patented, highlighting the utility of thiol-based reagents in this transformation. google.com Biocatalytic methods using enzymes such as cobalamin-dependent methyltransferases have also been developed for the regioselective demethylation of aryl methyl ethers under mild, oxygen-free conditions. acs.orgnih.gov

Table 2: Potential Demethylation Reactions of this compound

Reagent(s)Expected ProductReaction Type
HBr or HI3-((3-Hydroxyphenyl)thio)propanoic acidAcid-catalyzed cleavage
Alkylthiolate (e.g., sodium ethanethiolate)3-((3-Hydroxyphenyl)thio)propanoic acidNucleophilic demethylation
3-Mercaptopropionic acid, base3-((3-Hydroxyphenyl)thio)propanoic acidNucleophilic demethylation
Cobalamin-dependent methyltransferase3-((3-Hydroxyphenyl)thio)propanoic acidBiocatalytic demethylation

Note: The feasibility and specific conditions for these reactions on this compound have not been reported and are based on general methodologies for aryl methyl ether cleavage.

Coordination Chemistry and Organometallic Derivatization

The presence of a carboxylic acid group and a thioether linkage in this compound provides potential coordination sites for metal ions, suggesting a rich coordination chemistry.

Formation of Organotin(IV) Complexes and Their Coordination Modes

While specific studies on the organotin(IV) complexes of this compound are not available, the coordination behavior can be inferred from studies on related organotin(IV) carboxylates and complexes with thio-ligands. sysrevpharm.orgmdpi.com Organotin(IV) compounds are known to form stable complexes with carboxylic acids. sysrevpharm.org The carboxylate group can coordinate to the tin center in several modes, including monodentate, bidentate chelating, or bridging fashions.

The synthesis of such complexes typically involves the reaction of an organotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl) or oxide (e.g., (R₃Sn)₂O) with the carboxylic acid. sysrevpharm.org The resulting geometry around the tin atom can vary from tetrahedral to trigonal bipyramidal and octahedral, depending on the nature and number of the organic groups on the tin and the coordination mode of the ligand. mdpi.com

In the case of this compound, coordination is expected to primarily involve the carboxylate group. The thioether sulfur could potentially act as a secondary coordination site, leading to the formation of chelate rings and potentially more complex polymeric structures. The IR and ¹¹⁹Sn NMR spectroscopy are crucial techniques for elucidating the coordination mode of the carboxylate group and the geometry around the tin center in such complexes. mdpi.com

Other Metal Complexation Studies

The thiopropanoic acid scaffold is also capable of coordinating with a variety of other transition metals. Studies on analogous thiopolycarboxylic acids, such as 3,3'-thiodipropionic acid, have shown the formation of complexes with Co(II), Ni(II), Cu(II), and Cr(III). researchgate.net In these complexes, coordination typically occurs through the carboxylate oxygen atoms.

Similarly, research on other propanoic acid derivatives has demonstrated the formation of complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The coordination can lead to various geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. The thioether sulfur in this compound could also participate in coordination, potentially leading to multidentate behavior and the formation of polynuclear complexes. Spectroscopic techniques such as FT-IR and UV-Vis, along with magnetic susceptibility measurements, are essential for characterizing the structure and bonding in these metal complexes. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-((3-Methoxyphenyl)thio)propanoic acid are predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) moieties of the molecule. The analysis of these chemical shifts provides a foundational understanding of the electronic environment of the constituent atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the propanoic acid chain are expected to appear as two triplets. The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) would likely resonate at a chemical shift of approximately 3.15 ppm, while the methylene group adjacent to the carboxyl group (CH₂-COOH) would be found further downfield, around 2.64 ppm. nist.gov The aromatic protons of the 3-methoxyphenyl (B12655295) group will present a more complex splitting pattern in the range of 6.7 to 7.2 ppm. The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet at approximately 3.8 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration. nist.gov

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH >10.0 broad singlet
Aromatic-H 6.7 - 7.2 multiplet
-OCH₃ ~3.8 singlet
S-CH₂- ~3.15 triplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 178-179 ppm. nist.gov The carbons of the aromatic ring will resonate between 112 and 160 ppm. The methylene carbons of the propanoic acid chain are predicted to appear at approximately 34.6 ppm (S-CH₂) and 29.2 ppm (-CH₂-COOH). nist.gov The methoxy carbon (-OCH₃) will likely be observed around 55 ppm.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
-COOH 178 - 179
Aromatic C-S ~135
Aromatic C-O ~160
Aromatic C-H 112 - 130
-OCH₃ ~55
S-CH₂- ~34.6

Advanced Multinuclear NMR (e.g., ¹¹⁹Sn NMR) for Derivatives

While not directly applicable to this compound itself, the formation of organotin derivatives, such as organotin carboxylates, opens the possibility of using advanced multinuclear NMR techniques like ¹¹⁹Sn NMR. This technique is highly sensitive to the coordination number and geometry at the tin center. For instance, the ¹¹⁹Sn NMR chemical shift can distinguish between four-coordinate tetrahedral and higher-coordinate geometries in organotin compounds. researchgate.net The formation of a derivative with an organotin moiety would allow for such advanced characterization, providing insights into the solid-state and solution-phase structures of these derivatives.

Two-Dimensional NMR Techniques (e.g., HMQC) for Complex Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment would be particularly useful for this compound. This experiment correlates the chemical shifts of directly bonded protons and carbons, allowing for the definitive assignment of each CHₓ group. For example, the proton signal at ~3.15 ppm would show a correlation to the carbon signal at ~34.6 ppm, confirming the S-CH₂ assignment. Such 2D techniques are crucial for resolving any ambiguities that may arise from the analysis of 1D spectra alone. nih.gov

Vibrational and Mass Spectrometry

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a result of hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.info The C-S stretching vibration of the thioether linkage is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C-O stretching of the methoxy group will likely produce a strong band in the 1200-1300 cm⁻¹ region.

Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
C=O (Carboxylic Acid) 1700 - 1725 Strong
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-O (Methoxy) 1200 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₂O₂S).

The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). docbrown.info The thioether linkage can also lead to specific fragmentation patterns, including cleavage of the C-S bonds. The presence of the aromatic ring would likely result in a stable fragment corresponding to the methoxyphenylthio moiety.

X-ray Diffraction Studies

Extensive searches for crystallographic data on this compound did not yield any specific single-crystal X-ray diffraction studies for this compound. While structural information for analogous compounds such as 3-(2,5-dimethoxyphenyl)propionic acid is available, direct experimental data on the solid-state molecular geometry, conformation, intermolecular interactions, and crystal packing of this compound is not present in the surveyed scientific literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, detailed information on its bond lengths, bond angles, and torsional angles in the solid state remains undetermined.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be provided.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific experimental UV-Vis absorption spectra for this compound were found in the reviewed literature. Consequently, data regarding its electronic transitions and absorption maxima are not available.

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

There is no information available on the synthesis or chiroptical studies of chiral derivatives of this compound. As the parent compound is achiral, circular dichroism spectroscopy is not applicable unless it is resolved into enantiomers as a chiral derivative. No such studies have been reported.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide insights into orbital interactions, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict various properties, including bond lengths, bond angles, and dihedral angles. For a molecule like 3-((3-Methoxyphenyl)thio)propanoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable conformation in the gas phase or in a solvent continuum model.

In studies of related methoxyphenyl derivatives, DFT has been successfully used to optimize ground state geometries and predict electronic and optical properties. researchgate.netresearchgate.netbohrium.com For instance, research on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine demonstrated a good correlation between DFT-calculated geometric parameters and experimental X-ray diffraction data. researchgate.net Such calculations for this compound would reveal the spatial arrangement of the methoxy (B1213986) group, the thioether linkage, and the propanoic acid chain, which are crucial for understanding its chemical behavior.

Table 1: Representative Predicted Geometric Parameters for a Thioether Linkage from DFT Calculations on Analogous Molecules

ParameterBondPredicted Value
Bond LengthC-S~1.8 Å
Bond LengthS-C~1.8 Å
Bond AngleC-S-C~100-105°

Note: The data in this table is illustrative and based on typical values for thioether linkages in organic molecules as determined by DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized picture of electron density in atomic and bonding orbitals. For this compound, NBO analysis would be critical in understanding charge delocalization and hyperconjugative interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO would likely be localized on the electron-rich methoxyphenylthio group, particularly involving the sulfur atom's lone pairs and the aromatic pi system. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. bohrium.comyoutube.com In related methoxyphenyl compounds, FMO analysis has been used to understand electronic transitions and predict reactivity. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Aromatic Carboxylic Acid

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is hypothetical and serves to illustrate the typical energy values obtained from FMO analysis on similar aromatic carboxylic acids.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic acid group, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. The area around the acidic proton of the carboxyl group would exhibit a highly positive potential. The sulfur atom in the thioether linkage can also influence the electrostatic potential. nih.govresearchgate.netmdpi.com Studies on other organic acids have utilized MEP analysis to identify reactive sites and understand intermolecular interactions. researchgate.netnih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions over time.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers).

By simulating the molecule in a solvent environment (e.g., water), MD can reveal how intermolecular interactions with the solvent affect its conformation. The simulations would likely show significant rotational freedom around the C-S bonds of the thioether linkage and the C-C bonds of the propanoic acid chain. This conformational flexibility is important for its interaction with biological targets or other molecules. MD simulations have been widely used to study the conformational behavior of various organic molecules, including those with similar functional groups. acs.orgmdpi.comnih.gov The results of such simulations can provide a dynamic picture of the molecule's structure that complements the static view from quantum chemical calculations.

In Silico Molecular Docking Simulations for Ligand-Target Interactions

In the realm of computational drug discovery, in silico molecular docking simulations serve as a powerful tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood by examining studies on structurally related methoxyphenyl and propanoic acid derivatives. These studies provide insights into the potential therapeutic targets and binding interactions that could be relevant for the title compound.

Molecular docking simulations involve the computational prediction of the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. The process also estimates the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. Lower binding energies generally suggest a more stable and favorable interaction.

For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid have been investigated through molecular docking to understand their interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govscilit.com Similarly, studies on 3-methoxy flavone (B191248) derivatives have utilized molecular docking to explore their binding modes within the active sites of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Another relevant study performed molecular docking of 2-Mercapto-5-(3-Methoxyphenyl) 1,3,4 oxadiazole with focal adhesion kinase (FAK) as a potential anticancer therapy target. researchgate.net

These computational models help in elucidating key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein's binding pocket. For example, in a study of methoxy-substituted tyramine (B21549) derivatives, docking simulations were used to predict the binding modes of the compounds within the active site of mushroom tyrosinase, identifying the crucial amino acids involved in the interaction. mdpi.com

The general workflow for such a simulation would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its geometry and charge distribution.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Calculation: A docking algorithm is used to explore various possible conformations of the ligand within the binding site and to score these poses based on a scoring function.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions stabilizing the ligand-protein complex.

The insights gained from such simulations can guide the rational design of more potent and selective analogs of this compound for various therapeutic applications.

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds

Compound ClassProtein Target(s)Key Findings
2-(3-benzoylphenyl) propanoic acid derivativesCOX-1, COX-2, MMPsShowed better binding energy and interactions compared to the parent drug, ketoprofen, within the active sites of COX enzymes. nih.govscilit.com
3-methoxy flavone derivativesEstrogen Receptor Alpha (ER-α), Epidermal Growth Factor Receptor (EGFR)Docking scores were comparable to control ligands, indicating potential as anticancer agents. nih.gov
p-Methoxycinnamoyl hydrazidesCyclooxygenase-2 (COX-2)In silico studies suggested potential anticancer activity through inhibition of COX-2. impactfactor.orgresearchgate.net
2-Mercapto-5-(3-Methoxyphenyl) 1,3,4 oxadiazoleFocal Adhesion Kinase (FAK)Docking studies indicated a good binding affinity, suggesting potential as an anticancer therapy target. researchgate.net
Methoxy-substituted tyramine derivativesMushroom TyrosinaseComputational docking helped to predict the most favorable binding modes within the enzyme's active site. mdpi.com

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to related compounds)

QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a set of molecules with their experimentally determined biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A notable example is the QSAR analysis performed on a series of meta-substituted phenyl propanoic acids as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a target for antidiabetic agents. sphinxsai.com Such studies aim to identify which structural modifications on the phenyl ring and the propanoic acid chain lead to enhanced agonist activity.

Another relevant study involves a three-dimensional QSAR (3D-QSAR) analysis of 3-aryl-3-ethoxypropanoic acid derivatives as modulators of the GPR40 receptor. nih.gov This research utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that highlight regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely increase or decrease biological activity. The statistical robustness of the developed QSAR models is typically validated using various metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.gov

The general steps involved in a QSAR study for a series of compounds related to this compound would include:

Data Set Selection: A series of structurally diverse analogs with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model can then be used to predict the biological activity of newly designed, but not yet synthesized, analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Key Concepts in QSAR Modeling for Related Propanoic Acid Derivatives

QSAR TechniqueDescriptionApplication ExampleKey Statistical Parameters
2D-QSAR Establishes a relationship between 2D structural descriptors and biological activity.Analysis of meta-substituted phenyl propanoic acids as PPARγ agonists. sphinxsai.comCorrelation coefficient (r²), Cross-validated correlation coefficient (q²)
3D-QSAR (CoMFA, CoMSIA) Utilizes 3D molecular fields (steric, electrostatic, etc.) to correlate with biological activity.Study of 3-aryl-3-ethoxypropanoic acid derivatives as GPR40 modulators. nih.govq², r²_cv, r²_pred
HQSAR (Hologram QSAR) Employs 2D fragment fingerprints to generate predictive models.Investigation of 3-aryl-3-ethoxypropanoic acid derivatives. nih.govq², r²

This table illustrates the application of QSAR to compounds structurally related to the subject of this article.

Biological Activity and Mechanistic Insights Non Clinical Focus

Enzyme Inhibition Mechanisms and Molecular Interactions

Aldose Reductase (AR) Inhibition and Binding Mode Analysis

Aldose reductase (AR) is the initial and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govunipi.it Under hyperglycemic conditions, the increased flux through this pathway is implicated in the development of long-term diabetic complications. unipi.itresearchgate.net Consequently, aldose reductase inhibitors (ARIs) are considered a therapeutic strategy for preventing or treating these conditions. researchgate.netnih.gov

Many potent ARIs belong to the class of compounds containing a carboxylic acid moiety. nih.gov The inhibitory mechanism for these acidic compounds involves a key interaction between the inhibitor's carboxylate group and a positively charged active site within the enzyme, often referred to as the "anion binding pocket". nih.gov Molecular docking studies of various propanoic acid derivatives reveal that this carboxylate moiety typically forms hydrogen bonds with the active site residues Tyrosine 48 (Tyr48), Histidine 110 (His110), and Tryptophan 111 (Trp111). nih.gov

While specific inhibitory data for 3-((3-Methoxyphenyl)thio)propanoic acid is not extensively detailed in the reviewed literature, structure-activity relationship (SAR) studies on related propanoic acid derivatives provide valuable insights. For instance, a series of (Z)-3-phenyl-2-benzoylpropenoic acids were synthesized and tested for their in vitro inhibitory activities on rat lens aldose reductase. nih.gov Within this series, compounds featuring different substituents on the phenyl rings showed a wide range of potencies, indicating that the nature and position of these substituents significantly influence inhibitory activity. nih.gov The most potent compound identified was (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid, with a half-maximal inhibitory concentration (IC50) of 0.49 μM. nih.gov

Table 1: Aldose Reductase Inhibitory Activity of a Related Propanoic Acid Derivative
CompoundStructureTarget EnzymeIC50 (μM)
(Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acidA (Z)-3-phenyl-2-benzoylpropenoic acid derivativeRat Lens Aldose Reductase0.49 nih.gov

Docking simulations of this potent inhibitor into the human aldose reductase crystal structure suggest its carboxylate group binds in a similar position to other carboxylic acid inhibitors, interacting with the key Tyr48, His110, and Trp111 residues. nih.gov This highlights the general binding mode for this class of inhibitors.

Exploration of Other Enzyme Targets (e.g., Cox-II for related compounds)

Cyclooxygenase (COX) enzymes are key to the production of pro-inflammatory prostaglandins. mdpi.com There are at least two isoforms: COX-1, a constitutive "housekeeping" enzyme, and COX-2, which is primarily induced during inflammation. mdpi.commdpi.com The selective inhibition of COX-2 over COX-1 is a strategy to develop anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.com

Research into related compounds has explored their effects on COX enzymes. A study on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its analogues characterized their impact on COX-1 activity and COX-2 expression. scielo.br In isolated monocytes stimulated with lipopolysaccharide (LPS), 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid was found to completely suppress COX-2 expression at a concentration of 100 μM. scielo.br This indicates that compounds structurally related to this compound can possess anti-inflammatory properties by targeting the COX-2 pathway. scielo.br

Modulation of Cellular Signaling Pathways

Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription Modulation

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene expression involved in processes such as fibrosis and cancer cell migration. mdpi.com Dysregulation of this pathway can contribute to pathological conditions. mdpi.com In its resting state, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). mdpi.com Upon stimulation that promotes the polymerization of G-actin into filamentous actin (F-actin), MRTF is released, translocates to the nucleus, and complexes with SRF to drive the transcription of target genes. mdpi.com

A high-throughput screen for inhibitors of the Rho/MRTF/SRF pathway identified a potent class of compounds based on a (3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid) scaffold. mdpi.com This class of inhibitors demonstrated a profound structure-activity relationship, with activity spanning over five orders of magnitude, suggesting a specific biological target. mdpi.com By blocking this signaling cascade downstream of cell surface receptors, such inhibitors can, in principle, block multiple extracellular profibrotic signals, representing a promising approach for treating fibrotic diseases. mdpi.com

Receptor Binding and Activation Studies (e.g., GPR41 for related compounds)

Certain metabolites of dietary compounds can interact with host receptors to exert physiological effects. One such receptor is G-protein coupled receptor 41 (GPR41). Studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbial metabolite of dietary polyphenols, have implicated GPR41 in its mechanism of action. Research has shown that HMPA can improve hepatic lipid metabolism, and these beneficial effects are linked to its interaction with GPR41. This finding suggests that propanoic acid derivatives can act as signaling molecules through specific cell surface receptors.

Mechanistic Studies on Cellular Processes (In Vitro)

The biological activities of this compound-related compounds have been investigated in various in vitro cellular models, revealing effects on fundamental cellular processes.

Inhibitors of the Rho/MRTF/SRF pathway, which are structurally related to thio-propanoic acids, have been shown to block the fibroblast-to-myofibroblast transition. mdpi.com This transition is a key event in tissue fibrosis, characterized by the development of contractile myofibroblasts that excessively deposit extracellular matrix proteins. mdpi.com

Furthermore, studies on other small molecule inhibitors of the Rho pathway (CCG-203971 and CCG-232601) have demonstrated that they can alter the actin cytoskeleton, induce oxidative stress, and reduce total ATP production in normal human lung fibroblasts and mouse myoblasts. These findings suggest that targeting this pathway can have significant impacts on cellular architecture and energy metabolism.

Research on the related compound HMPA has shown that it can modulate the expression of antioxidant enzymes. nih.gov In the soleus muscle of mice, high-dose HMPA administration led to an increase in the expression of Sod1 (superoxide dismutase 1) and a suppression of Nqo1 (NAD(P)H quinone dehydrogenase 1) expression. nih.gov This modulation of antioxidant defenses suggests a role in regulating cellular redox balance. nih.gov

Table 2: Summary of In Vitro Cellular Effects of Related Compounds
Compound Class/ExampleCellular Process AffectedObserved EffectSignaling Pathway Implicated
(3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid) based inhibitorsFibroblast-to-myofibroblast transitionInhibition of transition mdpi.comRho/MRTF/SRF mdpi.com
CCG-203971 and CCG-232601Cellular architecture and metabolismAlteration of actin cytoskeleton, induction of oxidative stress, reduction of ATPRhoA signaling
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)Redox balanceModulation of antioxidant enzyme expression (e.g., Sod1, Nqo1) nih.govNot specified

Investigations into Protein Catabolism Pathways at a Molecular Level

While direct studies on this compound are limited, research into structurally similar compounds provides insight into potential mechanisms. A related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to inhibit muscle protein degradation. nih.gov This inhibition is achieved by modulating the two primary pathways of protein catabolism: the ubiquitin-proteasome pathway and the autophagic-lysosomal pathway. nih.gov

At the molecular level, HMPA was observed to inhibit the expression of key genes that drive these processes. nih.gov Specifically, it downregulates Tripartite Motif Containing 63 (Trim63), also known as Muscle RING-finger protein-1 (MuRF1), a critical E3 ubiquitin ligase in the ubiquitin-proteasome system that targets muscle proteins for degradation. nih.gov Additionally, it suppresses the expression of Microtubule-Associated Protein 1 Light Chain 3 Beta (Map1lc3b), a key protein involved in the formation of autophagosomes in the autophagy pathway. nih.gov These findings suggest that compounds with a similar methoxyphenyl)propanoic acid structure may help preserve muscle mass by attenuating protein breakdown. nih.gov

Table 1: Molecular Targets in Protein Catabolism Pathways Modulated by the Related Compound HMPA
PathwayGene/Protein TargetFunctionObserved Effect of HMPA
Ubiquitin-ProteasomeTrim63 (MuRF1)E3 ubiquitin ligase; tags proteins for degradation.Inhibited expression nih.gov
Autophagy-LysosomeMap1lc3b (LC3b)Involved in autophagosome formation.Inhibited expression nih.gov

Mechanisms of Hepatic Glucose and Lipid Metabolism Modulation

The liver is a central organ for regulating glucose and lipid balance. mdpi.com Dysregulation of these pathways can lead to metabolic disorders. nih.gov Research on related compounds suggests that this compound could potentially influence these hepatic processes.

Studies on HMPA have demonstrated its ability to improve hepatic lipid metabolism. nih.govresearchgate.netdntb.gov.uaresearchgate.net A key mechanism identified is the activation of G-protein coupled receptor 41 (GPR41), for which HMPA acts as a specific agonist. nih.govdntb.gov.uaresearchgate.net Activation of this receptor is crucial for stimulating the lipid catabolism pathway, which helps to mitigate hepatic steatosis (fatty liver). nih.govdntb.gov.uaresearchgate.net Further investigations into HMPA revealed that it could also modulate the mRNA expression of genes involved in both hepatic glucose and lipid metabolism, suggesting a broader impact on metabolic homeostasis. researchgate.net

Antioxidant Mechanisms and Nrf2 Activation by Organosulfur Analogues

Organosulfur compounds, a class to which this compound belongs, are recognized for their antioxidant properties, which are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govdntb.gov.uaresearchgate.net This pathway is a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net

The mechanism of Nrf2 activation by organosulfur compounds involves their interaction with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. researchgate.netnih.gov Under normal conditions, Keap1 binds to Nrf2 and facilitates its degradation. nih.gov Organosulfur compounds can react with specific sulfhydryl (-SH) residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. dntb.gov.uanih.gov This prevents Nrf2 degradation, allowing it to translocate into the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of many cytoprotective genes. nih.govresearchgate.net This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), enhancing the cell's capacity to neutralize reactive oxygen species and other harmful electrophiles. nih.govresearchgate.net

Table 2: Key Proteins in the Nrf2 Antioxidant Pathway
ProteinRole in PathwayInteraction with Organosulfur Compounds
Nrf2 (Nuclear factor erythroid 2-related factor 2)Transcription factor that regulates antioxidant gene expression. researchgate.netStabilized and activated. nih.gov
Keap1 (Kelch-like ECH-associated protein 1)Cytoplasmic repressor of Nrf2; promotes its degradation. nih.govDirectly modified, leading to Nrf2 release. nih.gov
ARE (Antioxidant Response Element)DNA sequence in the promoter of cytoprotective genes. researchgate.netBound by activated Nrf2 to initiate transcription. nih.gov
NQO1, HO-1Phase II detoxification and antioxidant enzymes. researchgate.netExpression is upregulated following Nrf2 activation. nih.gov

Bioavailability and Metabolism at a Molecular Level (Excluding Human Clinical Outcomes)

Mercapturic Acid Pathway and Detoxification Mechanisms

The mercapturic acid pathway is a major detoxification route for a wide range of xenobiotic and electrophilic compounds. tandfonline.comnih.govontosight.airesearchgate.net It is a plausible metabolic pathway for this compound or its metabolites. This multi-step process converts lipophilic compounds into water-soluble mercapturic acids that can be readily excreted. tandfonline.comontosight.ai

The pathway is initiated by the conjugation of the electrophilic compound with the endogenous antioxidant glutathione (B108866) (GSH), a reaction often catalyzed by Glutathione S-transferases (GSTs). tandfonline.comnih.gov The resulting glutathione S-conjugate is then sequentially metabolized. First, a glutamyl residue is removed by γ-glutamyltransferases. ontosight.airesearchgate.net Next, a dipeptidase cleaves the glycine (B1666218) residue, yielding a cysteine S-conjugate. ontosight.ai In the final step, this cysteine conjugate undergoes N-acetylation by a cysteine S-conjugate N-acetyltransferase to form the final N-acetyl-L-cysteine S-conjugate, or mercapturic acid. tandfonline.comnih.gov These highly polar metabolites are then typically eliminated from the body via renal excretion. tandfonline.comnih.gov

Table 3: Enzymatic Steps of the Mercapturic Acid Pathway
StepEnzymeMetabolic Transformation
1Glutathione S-transferase (GST)Conjugation of xenobiotic with glutathione (GSH). tandfonline.com
2γ-Glutamyltransferase (GGT)Removal of glutamic acid to form a cysteinylglycine (B43971) conjugate. ontosight.ai
3DipeptidaseCleavage of glycine to form a cysteine conjugate. ontosight.ai
4N-acetyltransferase (NAT)Acetylation of the cysteine conjugate to form a mercapturic acid. ontosight.ai

Biotransformation Pathways of Related Compounds

The biotransformation of this compound likely involves several metabolic reactions common to thioether-containing compounds. nih.govresearchgate.net The sulfur atom in the thioether linkage is susceptible to metabolic oxidation. masterorganicchemistry.comnih.gov This process, often mediated by cytochrome P450 enzymes, can convert the thioether (sulfide) first into a sulfoxide (B87167) and then further into a sulfone. masterorganicchemistry.com These oxidation reactions increase the polarity of the molecule, facilitating its eventual excretion.

Table 4: Potential Biotransformation Reactions
Reaction TypeDescriptionPotential Product(s)
S-OxidationOxidation of the thioether sulfur atom. masterorganicchemistry.comSulfoxide, Sulfone
Ether CleavageCleavage of the methoxy (B1213986) group on the phenyl ring.Phenolic metabolite
Side-Chain CatabolismBreakdown of the propanoic acid chain.Metabolites entering central carbon metabolism (e.g., Propionyl-CoA)

Applications of 3 3 Methoxyphenyl Thio Propanoic Acid and Its Derivatives

Building Blocks and Intermediates in Organic Synthesis

As a multifunctional molecule, 3-((3-Methoxyphenyl)thio)propanoic acid serves as a valuable building block for a variety of organic compounds. Its derivatives are particularly useful as stable precursors for generating reactive species and for constructing complex molecular frameworks.

A significant application of 3-(arylthio)propanoic acids, including the 3-methoxyphenyl (B12655295) derivative, is their use as odorless and stable surrogates for aryl mercaptans (thiophenols). thieme-connect.comdoaj.org Aryl mercaptans are notorious for their potent and unpleasant odors, which complicates their handling and storage. The propanoic acid moiety acts as a protective group that can be cleaved under specific conditions to release the desired thiol.

The synthesis of these precursors typically involves a copper-mediated C–S bond formation between 3-mercaptopropionic acid and an appropriate aryl iodide. thieme-connect.com The resulting 3-(arylthio)propionic acid can then be converted to either an arylmercaptan or a diaryl disulfide.

Reductive Cleavage to Arylmercaptans: Treatment of 3-(arylthio)propionic acids with a reducing agent, such as sodium sulfide (B99878) (Na₂S) in an alkaline medium, facilitates a retro-Michael reaction. This cleavage yields the corresponding arylmercaptan in good to excellent yields. thieme-connect.comresearchgate.net

Oxidative Cleavage to Diaryl Disulfides: In the presence of an oxidizing agent like iodine (I₂) under alkaline conditions, these precursors undergo cleavage and subsequent dimerization to form symmetrical diaryl disulfides. doaj.orgresearchgate.net This method provides a direct route to disulfides while avoiding the isolation of the malodorous thiol intermediate.

Table 1: Synthetic Pathways from 3-(Arylthio)propanoic Acid Precursors

Precursor Reagents Product Type Reference
3-(Arylthio)propanoic Acid Sodium Sulfide (Na₂S), NaOH Arylmercaptan thieme-connect.com

Propanoic acid derivatives are well-established precursors for synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. ekb.egresearchgate.net The carboxylic acid and the activated methylene (B1212753) group of the propanoic acid chain provide the necessary functionalities for cyclization reactions.

Derivatives of this compound can be envisioned as intermediates in the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, related thioureidopropanoic acids are used to synthesize thiazole (B1198619) derivatives. ktu.edu Thiazoles and their fused-ring systems are substructures in many bioactive compounds, including β-lactam antibiotics and various anticancer agents. ktu.edu The general strategy involves reacting the propanoic acid derivative with reagents that introduce the additional atoms needed to form the heterocyclic ring.

The structural backbone of this compound is analogous to that of β-amino acids, making its derivatives valuable in the synthesis of non-natural amino acids and other chiral molecules. A prominent example is the synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, a close structural analog. orgsyn.org The synthesis of such enantiomerically pure β-amino acids often employs chiral auxiliaries or asymmetric synthesis strategies to control the stereochemistry. orgsyn.org These modified amino acids are crucial components in the development of peptides, peptidomimetics, and other pharmacologically active compounds.

The versatility of the propanoic acid scaffold allows for various chemical modifications to introduce chirality and functional groups, providing access to a diverse library of complex molecules. researchgate.net

Advanced Materials Science Applications

The electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in optics and surface protection.

Organic molecules with π-conjugated systems and electron-donating/accepting groups are known to exhibit significant third-order nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. mdpi.com Thiophenyl derivatives, in particular, have been investigated as promising NLO materials. researchgate.net

The structure of this compound contains a methoxy (B1213986) group (an electron donor) and a thioether linkage attached to a phenyl ring, which are features conducive to creating NLO-active chromophores. By incorporating this molecule or its derivatives into larger conjugated systems, it is possible to engineer materials with high third-order NLO susceptibility (χ⁽³⁾). researchgate.net Research on thiophenyl chalcone (B49325) derivatives demonstrates that such molecules can possess a large nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), making them suitable for optical limiting and all-optical switching devices. researchgate.net

Compounds containing heteroatoms such as sulfur, oxygen, and nitrogen are effective corrosion inhibitors for metals in acidic environments. scielo.org.za The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes both cathodic and anodic corrosion reactions. nih.govresearchgate.net

The key structural elements of this compound—the sulfur atom in the thioether linkage, the oxygen atoms in the methoxy and carboxyl groups, and the aromatic phenyl ring—are all known to contribute to efficient corrosion inhibition. The sulfur atom can coordinate strongly with metal surfaces, while the planar phenyl ring allows for effective surface coverage. nih.gov Studies on analogous compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, have shown high inhibition efficiencies for copper and steel in acidic media. nih.gov The effectiveness of these inhibitors typically increases with concentration, as a more complete protective layer is formed on the metal.

Table 2: Corrosion Inhibition Efficiency of a Structurally Related Compound

Inhibitor Concentration Inhibition Efficiency (%) Metal/Medium Reference
3,4-dimethoxy phenyl thiosemicarbazone 400 ppm up to 89% Copper / 1 M HCl nih.gov

Chemical Probes for Biological Research

Design and Synthesis of Molecular Probes for Specific Biological Targets (e.g., Enzymes, Receptors)

Information regarding the design and synthesis of molecular probes derived from this compound is not available in the public domain. Scientific literature does not currently contain studies that have utilized this specific chemical entity as a starting point or core structure for the development of probes to investigate biological targets such as enzymes or receptors.

Consequently, no data on design strategies, synthetic methodologies, or characterization of such probes can be provided. Similarly, the absence of this foundational research means there are no detailed findings or data tables to present on this topic.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the need for sustainability and efficiency. wikipedia.org Atom economy, a concept introduced to measure the efficiency of a reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgscranton.edu An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. youtube.com

Currently, a common method for synthesizing 3-(arylthio)propanoic acids involves the copper-mediated reaction between an aryl iodide and 3-mercaptopropionic acid. thieme-connect.com While effective, this method presents opportunities for improvement in sustainability and atom economy.

Table 1: Analysis of a Conventional Synthetic Route

Reactants Products Byproducts Atom Economy Consideration
3-Iodoanisole 3-((3-Methoxyphenyl)thio)propanoic acid Copper salts, iodide salts The use of stoichiometric copper reagents and the generation of inorganic salt waste lower the overall atom economy. thieme-connect.com
3-Mercaptopropionic acid
Copper(I) oxide (Cu₂O)

Future research should focus on developing synthetic pathways that align more closely with the principles of green chemistry. Key areas for investigation include:

Catalytic C-S Cross-Coupling: Replacing stoichiometric copper mediators with catalytic systems (e.g., based on palladium, nickel, or copper catalysts) could dramatically reduce waste and improve the process's environmental footprint. Developing highly active catalysts would allow for lower catalyst loading and milder reaction conditions.

Alternative Starting Materials: Investigating the use of more readily available and less hazardous starting materials than aryl iodides, such as aryl bromides, chlorides, or even phenols, through advanced catalytic systems would enhance the sustainability of the synthesis.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved safety, efficiency, and scalability. Flow reactors can provide precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage and waste generation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound contains multiple reactive sites, including the carboxylic acid, the thioether linkage, and the aromatic ring. While its use as a precursor for arylmercaptans via retro-Michael reaction is known, its broader reactivity remains largely unexplored. thieme-connect.com Future research could unveil novel transformations and expand its utility as a versatile building block in organic synthesis.

Potential areas for exploration include:

Oxidation of the Thioether: Selective oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives could exhibit unique biological activities and physical properties, opening new avenues for application.

Functionalization of the Aromatic Ring: The methoxy-activated phenyl ring is amenable to electrophilic aromatic substitution. Investigating reactions such as nitration, halogenation, or Friedel-Crafts acylation could generate a library of substituted derivatives for structure-activity relationship studies.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key component could provide rapid access to complex molecular architectures. This approach is highly valued for its efficiency and ability to build molecular complexity in a single step.

Polymer Chemistry: The molecule's carboxylic acid function allows it to be used as a monomer in polymerization reactions, potentially leading to new functional polymers with applications in drug delivery or materials science.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While specific biological data for this compound is limited, its structural motifs are present in molecules with known biological relevance. For instance, related thiopropionic acid derivatives have been investigated as leukotriene D4 receptor antagonists, and other thiophenyl compounds have shown potential as antibacterial agents by inhibiting FtsZ polymerization. nih.govnih.gov Furthermore, (E)-3-(3-methoxyphenyl)propenoic acid, a structurally similar compound, has demonstrated anti-angiogenic properties. nih.gov Derivatives of 3-aminopropanoic acid have also been explored for their antimicrobial activities. nih.govmdpi.com

This suggests that this compound is a promising scaffold for drug discovery. Future research should be directed towards a systematic investigation of its biological profile and mechanism of action.

Table 2: Proposed Workflow for Mechanistic Studies

Research Phase Objective Methodologies
Phase 1: Screening Identify potential biological activities. High-throughput screening against various targets (e.g., enzymes, receptors) and cell lines (e.g., cancer, microbial).
Phase 2: Target Identification Determine the specific biomolecular target(s). Affinity chromatography, proteomics, genetic screening, and computational target prediction.
Phase 3: Mechanistic Analysis Elucidate the molecular mechanism of action. Enzyme kinetics, biophysical binding assays (e.g., SPR, ITC), X-ray crystallography of the ligand-target complex, molecular docking, and molecular dynamics simulations.
Phase 4: Cellular Pathway Analysis Understand the effect on cellular processes. Western blotting, qPCR, and other cell-based assays to investigate downstream signaling pathways and cellular responses.

A thorough mechanistic understanding at the molecular level is crucial for optimizing the compound's structure to enhance potency and selectivity, ultimately leading to the development of novel therapeutic agents.

Applications in Advanced Chemical Technologies and Functional Materials

The unique combination of functional groups in this compound makes it an attractive candidate for applications beyond biology, particularly in materials science and advanced technologies. The thioether and carboxylic acid groups can strongly interact with metal surfaces, suggesting potential use in surface modification and nanotechnology.

Future research in this area could focus on:

Corrosion Inhibitors: The ability of sulfur-containing compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. Investigating the efficacy of this compound in protecting various metals and alloys from corrosion could lead to new, environmentally friendly inhibitor formulations.

Self-Assembled Monolayers (SAMs): The molecule could be used to form ordered, self-assembled monolayers on metal substrates like gold, silver, or copper. Such functionalized surfaces are critical in the development of sensors, molecular electronics, and biocompatible coatings.

Functional Polymers and Materials: As a monomer, it could be incorporated into polymers to create materials with tailored properties, such as specific refractive indices, thermal stability, or metal-binding capabilities. These materials could find use in optics, electronics, or environmental remediation for heavy metal capture.

Ligands for Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, potentially forming novel MOFs. By tuning the structure, these materials could be designed for applications in gas storage, catalysis, or chemical separation.

Table 3: Potential Applications in Materials Science

Application Area Relevant Structural Feature(s) Research Goal
Corrosion Inhibition Thioether, Carboxylic Acid, Aromatic Ring Formation of a protective film on metal surfaces.
Nanotechnology Thioether, Carboxylic Acid Creation of functional self-assembled monolayers on nanoparticles and surfaces.
Functional Polymers Carboxylic Acid Synthesis of polymers with tunable optical, thermal, or binding properties.
Metal-Organic Frameworks Carboxylic Acid Development of porous materials for catalysis or gas storage.

By systematically exploring these research avenues, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, medicine, and materials science.

Q & A

Q. What are the optimized synthetic routes for 3-((3-Methoxyphenyl)thio)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-methoxythiophenol with propanoic acid derivatives. A hydrogenation approach using palladium on charcoal (10% Pd/C) in ethanol (95%) under hydrogen gas (1 atm) is described in literature for related compounds, achieving quantitative yields . Key variables include:

  • Catalyst loading : 1–5% w/w to balance cost and efficiency.
  • Solvent polarity : Ethanol or THF improves solubility of aromatic intermediates.
  • Temperature : Room temperature to 50°C to avoid side reactions.
    Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm .
  • LC-MS : Confirm molecular weight (MW 226.23 g/mol) and fragmentation patterns. ESI-MS in negative mode typically shows [M-H]⁻ at m/z 225 .
  • NMR : Key signals include δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5–3.1 ppm (thioether and propanoic acid protons) .

Advanced Research Questions

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Oxidation : Treat with H₂O₂ in acetic acid to form sulfone derivatives, increasing polarity and potential receptor binding .
  • Amidation : React with EDCI/HOBt to generate amides for improved cell permeability. Example: Coupling with benzylamine yields a derivative with anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assays) .
  • Metal complexation : Coordinate with Cu(II) or Zn(II) salts to study antimicrobial effects (e.g., MIC = 8 µg/mL against S. aureus) .

Q. How can structural modifications resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Variations in melting points (e.g., 44–45°C vs. literature 52°C ) may arise from polymorphic forms or impurities. Mitigation strategies include:

  • DSC analysis : Identify polymorph transitions (heating rate 10°C/min, N₂ atmosphere).
  • Recrystallization optimization : Use solvent mixtures (e.g., ethanol/diethyl ether) to isolate stable crystalline forms.

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are cytotoxicity thresholds determined?

  • Anticancer assays : MTT tests on HeLa cells (72 hr exposure, IC₅₀ = 35 µM) .
  • Toxicity profiling : Use zebrafish embryos (LC₅₀ = 100 µM) or sperm motility assays (25–30% reduction at 50 µM) to establish non-toxic doses for further studies .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase (IC₅₀ values reported in the 10–50 µM range) .

Q. How do substituents on the phenyl ring influence bioactivity?

Comparative studies of analogs reveal:

  • Methoxy position : 3-methoxy (vs. 4-methoxy) enhances antioxidant activity (DPPH scavenging EC₅₀ = 18 µM) due to improved radical stabilization .
  • Electron-withdrawing groups : Nitro or chloro substituents increase antimicrobial potency but also cytotoxicity (e.g., 3-Cl derivative: MIC = 4 µg/mL, LC₅₀ = 40 µM) .

Q. What computational methods support SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding to COX-2 (PDB ID 5KIR) with a docking score of -8.2 kcal/mol .
  • QSAR models : Correlate logP values (calculated: 2.1) with cellular uptake using Molinspiration or SwissADME .

Methodological Challenges

Q. How can researchers address low aqueous solubility in biological assays?

  • Formulation : Use DMSO stock solutions (≤0.1% final concentration) or prepare sodium salts via treatment with NaOH (1 eq.) .
  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm size, PDI <0.2) improve bioavailability by 3-fold in rat plasma .

Q. What analytical techniques resolve co-eluting impurities in HPLC?

  • Gradient elution : Ramp from 50% to 90% acetonitrile over 20 min.
  • Tandem MS/MS : Differentiate isomers via unique fragment ions (e.g., m/z 181 for thioether cleavage) .

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality control : Monitor reaction progress by TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and enforce strict temperature control (±2°C).
  • Standardized workup : Use centrifugal partition chromatography for reproducible purity (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.